Isopropanol

Catalog No.
S580537
CAS No.
67-63-0
M.F
C3H8O
C3H8O
CH3CHOHCH3
M. Wt
60.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropanol

CAS Number

67-63-0

Product Name

Isopropanol

IUPAC Name

propan-2-ol

Molecular Formula

C3H8O
C3H8O
CH3CHOHCH3

Molecular Weight

60.10 g/mol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3

InChI Key

KFZMGEQAYNKOFK-UHFFFAOYSA-N

SMILES

CC(C)O

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Miscible with alcohol, ether, chloroform; insoluble in salt solution
Very soluble in benzene
Miscible with most organic solvents
> 10% in alcohol, ether, and acetone
In water, infinitely soluble at 25 °C
1000.0 mg/mL
Solubility in water: miscible
miscible with water, alcohol, ether and organic solvents
Miscible

Synonyms

2-Propanol; Isopropyl Alcohol; 1-Methylethanol; 1-Methylethyl Alcohol; 2-Hydroxypropane; 2-Propyl Alcohol; Alcojel; Alcosolve 2; Autosept; Avantin; Avantine; Combi-Schutz; Dimethylcarbinol; Hartosol; IPA; IPS 1; IPS 1 (Alcohol); Imsol A; Isohol; Isop

Canonical SMILES

CC(C)O

Dehydration of Isopropanol

Solvent in Pharmaceutical Manufacturing

Extraction and Purification of Nucleic Acids

Preservation of Biological Specimens

Disinfectant Reagent

Chromatography

Isopropanol, also known as isopropyl alcohol or propan-2-ol, is a colorless, flammable liquid with the chemical formula C3H8OC_3H_8O. It is characterized by a sharp odor reminiscent of rubbing alcohol and is miscible in water, ethanol, and chloroform. Isopropanol has a boiling point of approximately 82.5 °C and a freezing point of −89.5 °C, making it a versatile solvent in various applications .

As an organic polar molecule, isopropanol can dissolve a wide range of substances, including oils, alkaloids, and natural resins, although it is not miscible with salt solutions . Its structure consists of an isopropyl group linked to a hydroxyl group, which contributes to its reactivity and utility in chemical processes.

  • Oxidation: Isopropanol can be oxidized to acetone using oxidizing agents like chromic acid or through dehydrogenation over heated copper catalysts:
    (CH3)2CHOH(CH3)2CO+H2(CH_3)_2CHOH\rightarrow (CH_3)_2CO+H_2
  • Formation of Isopropoxides: It reacts with active metals such as potassium to form alkoxides known as isopropoxides .
  • Dehydration: Isopropanol can be dehydrated to propene when heated with sulfuric acid:
    (CH3)2CHOHH2SO4CH3CH=CH2+H2O(CH_3)_2CHOH\xrightarrow{H_2SO_4}CH_3CH=CH_2+H_2O
  • Halogenation: It reacts with bromine to yield brominated acetones and isopropyl bromide .

These reactions highlight its role as both a solvent and a reagent in organic synthesis.

Isopropanol can be synthesized through several methods:

  • Indirect Hydration: This method involves reacting propylene with sulfuric acid to produce mono- and diisopropyl sulfates, which are then hydrolyzed to yield isopropanol. This was historically the primary method for production .
  • Direct Hydration: Propylene reacts directly with water in the presence of acidic catalysts under high pressure. This method requires high-purity propylene but is less corrosive compared to the indirect method .
  • Catalytic Hydrogenation of Acetone: Acetone can be hydrogenated in the presence of catalysts to produce isopropanol .

Each method has its advantages and drawbacks regarding efficiency and environmental impact.

Isopropanol has a wide range of applications:

  • Solvent: Used in cosmetics, pharmaceuticals, and industrial products for dissolving oils and resins.
  • Antiseptic: Commonly found in hand sanitizers and disinfectants due to its antimicrobial properties.
  • Cleaning Agent: Effective for cleaning electronics and surfaces due to its rapid evaporation rate.
  • Chemical Intermediate: Serves as a precursor in the manufacture of acetone and other chemicals .

Research has shown that isopropanol can interact with various substances leading to potentially hazardous conditions. For example:

  • Peroxide Formation: Isopropanol can react with air or oxygen to form unstable peroxides, which may lead to explosive reactions under certain conditions .
  • Reactivity with Halogens: It reacts vigorously with halogens and strong oxidizing agents, necessitating careful handling in laboratory settings .

These interactions underline the importance of safety precautions when using isopropanol in both industrial and laboratory environments.

Isopropanol shares similarities with several other alcohols but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaBoiling PointUnique Characteristics
EthanolC2H5OHC_2H_5OH78.37 °CCommonly used as a beverage; less toxic than isopropanol
MethanolCH3OHCH_3OH64.7 °CHighly toxic; used as an industrial solvent
ButanolC4H10OC_4H_{10}O117.7 °CHigher boiling point; used as a solvent
Propylene GlycolC3H8O2C_3H_{8}O_2188.2 °CUsed in food applications; non-toxic

Isopropanol's unique properties include its effectiveness as an antiseptic and solvent while being less toxic than methanol but more toxic than ethanol when ingested.

Physical Description

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol.
Pellets or Large Crystals; Water or Solvent Wet Solid; NKRA; Other Solid; Liquid; Dry Powder; Liquid, Other Solid
Colorless liquid with the odor of rubbing alcohol; [NIOSH]
Liquid
COLOURLESS LIQUID.
clear, colourless, flammable liquid with a characteristic odour
Colorless liquid with the odor of rubbing alcohol.

Color/Form

Colorless liquid

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

60.057514874 g/mol

Monoisotopic Mass

60.057514874 g/mol

Boiling Point

180.5 °F at 760 mmHg (NTP, 1992)
82.3 °C at 760 mm Hg
83 °C
181 °F

Flash Point

53 °F (NTP, 1992)
12 °C
12 °C, 53 °F (Closed cup)
75 °F (open cup) /91% isopropanol/
11.7 °C c.c.
53 °F

Heavy Atom Count

4

Taste

Slightly bitter taste
Burning taste

Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.1 (Air = 1)
Relative vapor density (air = 1): 2.1
2.07

Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float
0.78509 at 25 °C
Freezing point -89.5 °C; forms azeotrope with water (bp 80.37 °C, 760 mm Hg, density 0.83361 at 0 °C/4 °C) /Isopropanol 87.7% (wt/wt)/
% in saturated air: 5.8 (25 °C); density of saturated air: 1.06 (Air = 1); 1 mg/L = 408 ppm and 1 ppm = 2.45 mg/cu m at 25 °C, 760 mm Hg
Coefficient of expansion: 0.00107 per °C; density correction: 0.00082 per °C
Liquid heat capacity: 0.605 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.937 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00717 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.352 BTU/lb-F at 75 °F
Relative density (water = 1): 0.79
0.785 (20°)
0.79

LogP

0.05
0.05 (LogP)
0.05
log Kow = 0.05

Odor

Pleasant odor
Slight odor resembling that of a mixture of ethanol and acetone
Odor of rubbing alcohol

Odor Threshold

Odor Threshold Low: 1.0 [mmHg]
Odor Threshold High: 610.0 [mmHg]
Detection odor threshold from AIHA (mean = 43 ppm)
90 mg/cu m
... MIN CONCN WITH IDENTIFIABLE ODOR ... IS 200 PPM.
Odor threshold 7.84 mg/cu m (low) 490 mg/cu m (high).
... Air odor threshold for isopropanol has been reported as 22 ppm and 40 ppm.

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-127.3 °F (NTP, 1992)
-87.9 °C
-90 °C
-127 °F

UNII

ND2M416302

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Drug Indication

Prevention of infection prior to invasive procedures
Prevention of infections prior to invasive procedures

Therapeutic Uses

Anti-Infective Agents, Local; Solvents
MEDICATION (VET): Antiseptic, rubefacient
ALCOHOLS ARE APPLIED TO REDUCE LOCAL BACTERIAL FLORA PRIOR TO PENETRATION WITH NEEDLES OR OTHER SHARP INSTRUMENTS AND AS A PREOPERATIVE WASH. ... ISOPROPYL ALCOHOL HAS SLIGHTLY GREATER BACTERIAL ACTIVITY THAN ETHYL ALCOHOL DUE TO ITS GREATER DEPRESSION OF SURFACE TENSION. IT RAPIDLY KILLS VEGETATIVE FORMS OF MOST BACTERIA WHEN USED FULL STRENGTH OR AS 70% AQ SOLN.
EXPTL USE: HEPATITIS B VIRUS IN DRIED HUMAN PLASMA WAS EXPOSED FOR 10 MIN AT 20 °C TO 70% ISOPROPANOL, A CHEMICAL DISINFECTANT HAVING INTERMEDIATE ACTIVITY LEVEL. ONE CHIMPANZEE RECEIVED TREATED MATERIAL IV, & DID NOT SHOW SIGNS OF INFECTION AFTER POST-INOCULATION PERIOD OF 9 MONTHS.
Antiseptic

Pharmacology

Isopropyl Alcohol is an isomer of propyl alcohol with antibacterial properties. Although the exact mechanism of isopropanol's disinfecting action is not known, it might kill cells by denaturing cell proteins and DNA, interfering with cellular metabolism, and dissolving cell lipo-protein membranes. Isopropanol is used in soaps and lotions as an antiseptic.

MeSH Pharmacological Classification

Solvents

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AX - Other antiseptics and disinfectants
D08AX05 - Isopropanol

Vapor Pressure

33 mmHg at 68 °F ; 40 mmHg at 74.8 °F (NTP, 1992)
45.4 [mmHg]
45.4 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 4.4
33 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Anhydrous: acidity (0.002 wt%); alkalinity (0.0001 meq/l); water (0.1 wt% max).

Other CAS

67-63-0
5131-95-3

Absorption Distribution and Excretion

DISTRIBUTION OF ISOPROPYL ALC ... IN TISSUES OF DOGS 4 HR AFTER ORAL ADMIN OF 90 ML OF ISOPROPYL ALCOHOL WAS DETERMINED ... USING DOGS THAT HAD BEEN GIVEN PROGRESSIVELY INCR AMT OF THE ALCOHOL FOR THE PREVIOUS 59 DAYS. ... CONCENTRATIONS OF ISOPROPYL ALCOHOL FOUND IN THE TISSUES AND BODY FLUIDS DECREASED IN THE FOLLOWING ORDER: BRAIN, URINE, HEART, KIDNEY, AND BLOOD.
Intestinal uptake of isopropanol is rapid; 80% of an oral dose is absorbed within 30 min. Complete absorption occurs within 2 hr ... . Skin absorption is probably relatively small but contributes to toxicity with prolonged contact. ... Isopropanol distribution in body water with an apparent vol of distribution of 0.6-0.7 L/kg. Two hr are required for complete tissue distribution. ... The kidney excretes 20-50% of an absorbed dose unchanged. Alcohol dehydrogenase oxidizes most isopropanol to acetone, which the lung or kidney slowly eliminates. ... Clinically insignificant excretion occurs into the stomach and saliva.
ABOUT 47% OF ORAL DOSE OF 720 MG ... WAS EXHALED UNCHANGED OVER 3 HR; LESS THAN 3% ... ELIMINATED IN BREATH AS ACETONE ...
DISAPPEARANCE RATE OF ISOPROPYL ALC IN BLOOD IS HALF THAT OF ETHANOL BUT 5 TIMES THAT OF METHANOL.
For more Absorption, Distribution and Excretion (Complete) data for ISOPROPANOL (12 total), please visit the HSDB record page.

Metabolism Metabolites

ISOPROPANOL IS OXIDIZED, MORE SLOWLY THAN ETHANOL OR N-PROPANOL, TO ACETONE, & SOME 10% OF DOSE IS EXCRETED BY RABBITS AS GLUCURONIDE CONJUGATE OF ISOPROPANOL.
METABOLISM OF ETHANOL, PROPANOL, ISOPROPANOL, BUTANOL, ISOBUTANOL, SEC-BUTANOL, & TERT-BUTANOL WAS STUDIED AFTER ORAL ADMIN IN RABBITS. BLOOD PH WAS ON THE ACID SIDE WITH PROPANOL, BUTANOL, & ISOBUTANOL, AND ON THE ALKALINE SIDE WITH ISOPROPANOL & SEC-BUTANOL, BUT NO CHANGE WAS OBSERVED WITH ETHANOL & TERT-BUTANOL. BUTANOL & ISOBUTANOL HAD THE LOWEST RATE OF URINARY EXCRETION. ACETALDEHYDE AND ACETIC ACID WERE DETECTED AS THE URINARY METABOLITES OF ETHANOL AND PROPANOL, WHEREAS ISOBUTYRALDEHYDE & ISOVALERIC ACID WERE THE METABOLITES OF ISOBUTANOL.
Alcohol dehydrogenase oxidizes most isopropanol to acetone, which the lung or kidney slowly eliminates. Acetone probably is further metabolized to acetate, formate, and finally carbon dioxide.
Liver alcohol dehydrogonase (ADH) is the major enzyme involved in the oxidation of 2-propanol. ADH oxidizes most 2-propanol to acetone. Acetone then is eliminated from the kidney & expired air. It is estimated that 70-90% of ingested 2-propanol is metabolized to acetone. Acetone is probably further metabolized to acetate, formate & finally carbon dioxide. Conversion of acetone to acetic acid & formic acid may cause acidosis. Metabolism of 2-propanol leads to a shift in NAD/NADH ratio which may cause hypoglycemia.
The metabolism of isopropanol is via oxidation by aldehyde dehydrogenase (ADH) to acetone. In common with other alpha-substituted (secondary) alcohols, isopropanol is a relatively poor substrate for ADH. The primary metabolite, acetone, is eliminated in the expired air and in the urine and also undergoes further oxidation to acetate, formate and ultimately CO2.
2-propanol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-propan-2-yloxyoxane-2-carboxylic acid.

Wikipedia

Isopropyl alcohol
Acetylenedicarboxylic_acid

Biological Half Life

Whole body: 6 hours; whole body for acetone, a metabolite: 22 hours; [TDR, p. 781]
... 1 G/KG WAS INJECTED IV OR INTRAPERITONEALLY IN DOGS AND RATS & PLASMA LEVELS OF ISOPROPYL ALCOHOL & ITS METABOLITE, ACETONE, WERE DETERMINED ... AT INTERVALS. THE MAXIMUM CONCN OF ACETONE WAS 12.4 MMOLES 9 HR AFTER INJECTION ... IN DOGS & 12.0 MMOLES 5 HR AFTER INJECTION IN RATS. ... THE HALF TIME FOR THE ELIMINATION OF ISOPROPYL ALCOHOL BY THE DOG & RAT IS 4 & 2 HR, RESPECTIVELY, & OF ACETONE 11 AND 5/HR.
In two intoxicated chronic alcoholics, isopropanol elimination exhibited first order kinetics with a half-life of 2.5-3.2 hr. The elimination half-life of ... acetone was more prolonged.
/In/ inhalation of 70% isopropyl alcohol by a neonate ... the isopropyl alcohol elimination half-life was 9.6 hr.
In adults, the elimination half life ranges from 2.9 to 16.2 hours and this is shorter in alcoholics. Values observed in children poisoned with isopropanol fall within this range.

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; EXTRACTION_SOLVENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Viscosity controlling; Antifoaming; Solvent

Methods of Manufacturing

Indirect hydration /process/ is based on a two-step reaction of propylene and sulfuric acid; in the first step, mixed sulfate esters, primarily isopropyl hydrogen sulfate, but also diisopropyl sulfate, form; these are then hydrolyzed, forming /isopropanol/ and sulfuric acid.
Acid-catalyzed direct hydration of propylene /has three basic processes of commercial operation which are/: (1) vapor-phase hydration over a fixed-bed catalyst of supported phosphoric acid or silica-supported tungsten oxide with zinc oxide promoter, (2) mixed vapor-liquid-phase hydration at low temperature and high pressure using a strongly acid cation-exchange catalyst, and (3) liquid-phase hydration at high temperature and high pressure in the presence of a soluble tungsten catalyst.
/Other processes for production of isopropanol include:/ liquid phase oxidation of propane; incidentally by the reductive condensation of acetone; fermentation. Large-scale commercial biological production of isopropanol from carbohydrate raw materials has also been studied.

General Manufacturing Information

Paper Manufacturing
Transportation Equipment Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Furniture and Related Product Manufacturing
Primary Metal Manufacturing
Rubber Product Manufacturing
Construction
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Services
Other (requires additional information)
Fabricated Metal Product Manufacturing
Agriculture, Forestry, Fishing and Hunting
Utilities
Plastics Product Manufacturing
Printing and Related Support Activities
Wholesale and Retail Trade
2-Propanol: ACTIVE
Method of purification: rectification.
The use of diisopropyl ether as a fuel ether may become a significant outlet for isopropyl alcohol

Analytic Laboratory Methods

Method: NIOSH 1400, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: isopropanol; Matrix: air; Detection Limit: 0.01 mg/sample.
Method: EPA-OSW 8260B; Procedure: gas chromatography/mass spectrometry (GC/MS); Analyte: isopropanol; Matrix: various; Detection Limit: not provided.
Method: EPA-OSW 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: isopropanol; Matrix: surface water, ground water, and solid matrices; Detection Limit: 17 ug/L.
Method: EPA-OSW 5030C; Procedure: purge-and-trap; Analyte: isopropanol; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for ISOPROPANOL (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

IDENTIFICATION & QUANTIFICATION OF ISOPROPANOL IN BLOOD & URINE BY GAS CHROMATOGRAPHY IS DISCUSSED. SIMPLE MICRO METHOD FOR COLLECTION & STORAGE OF BLOOD FOR ALCOHOL DETERMINATION IS ALSO PRESENTED.
Biological monitoring of occupational exposure to isopropanol vapor by urinalysis for acetone is described. Isopropanol and acetone are determined by gas chromatography with FID detector.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store at room temperature in the original container. Sensitive to light. Store in light-resistant containers. Keep away from heat and sources of ignition. Store in a segrated and approved area. Store away from incompatible materials. /Isopropyl Alcohol, Reagent, ACS/
Store in tightly closed containers in a cool, well ventilated area away from heat.

Interactions

AFTER SINGLE ORAL DOSE OF 2 G/KG BODY WT TO MICE, AUGMENTED HEPATOTOXICITY TO VARIOUS CHLORINATED HYDROCARBONS WAS NOTED.
ELIMINATION OF ISOPROPYL ALC IN RATS IS DECR BY SIMULTANEOUS INGESTION OF ETHANOL OR 1-PROPANOL ... .
WORKERS IN AN ISOPROPYL ALCOHOL PACKAGING PLANT BECAME ILL AFTER ACCIDENTAL EXPOSURE TO CARBON TETRACHLORIDE. ISOPROPYL ALCOHOL POTENTIATION OF CARBON TETRACHLORIDE TOXICITY HAS BEEN SHOWN PREVIOUSLY ONLY IN RATS. ACETONE, A PRODUCT OF ISOPROPYL ALCOHOL METABOLISM, IS A MAJOR POTENTIATOR OF CARBON TETRACHLORIDE TOXICITY.
PRETREATMENT OF RATS WITH ISOPROPANOL ENHANCED BOTH HEPATOTOXICITY & CALCIUM PUMP INHIBITION AFTER CARBON TETRACHLORIDE EXPOSURE IN VIVO OR IN VITRO.
For more Interactions (Complete) data for ISOPROPANOL (9 total), please visit the HSDB record page.

Stability Shelf Life

Preserve in tight containers, remove from heat.

Dates

Modify: 2023-08-15

Assessment of Successful qRT-PCR of SARS-CoV-2 Assay in Pool Screening Using Isopropyl Alcohol Purification Step in RNA Extraction

Mayank Gangwar, Alka Shukla, Virendra Kumar Patel, Pradyot Prakash, Gopal Nath
PMID: 34124257   DOI: 10.1155/2021/6653950

Abstract

The study is aimed at establishing the optimal parameters for RNA purification of pooled specimens, in SARS-CoV-2 assay. This research work evaluates the difference of extracted RNA purity of pooled samples with and without treatment with isopropyl alcohol and its effect on real-time RT-PCR. As per the protocol of the Indian Council of Medical Research (ICMR), 5 sample pools were analysed using qRT-PCR. A total of 100 pooled samples were selected for the study by mixing 50
L of one COVID-19 positive nasopharyngeal/oropharyngeal (NP/OP) specimen and 50
L each of 4 known negative specimens. Pool RNA was extracted using the column-based method, and 1 set of pooled extracted RNA was tested as such, while RNA of the second set was treated additionally with chilled isopropyl alcohol (modified protocol). Further, the purity of extracted RNA in both the groups was checked using Microvolume Spectrophotometers (Nanodrop) followed by RT-PCR targeting E-gene and RNaseP target. The results showed that the purity index of extracted RNA of untreated pooled specimens was inferior to isopropyl alcohol-treated templates, which was observed to be 85% sensitivity and 100% specificity. The average Cq (E gene) in the unpurified and purified pool RNA group was 34.66 and 31.48, respectively. The nanodrop data suggested that purified RNA concentration was significantly increased with an average value of 24.73 ± 1.49 ng/uL, which might be the reason for high sensitivity and specificity. Thus, this group testing of SARS-CoV-2 cases using pools of 5 individual samples would be the best alternative for saving molecular reagents, personnel time, and can increase the overall testing capacity. However, purity of RNA is one of the important determinants to procure unfailing results, thus, this additional purification step must be included in the protocol after RNA has been extracted using commercially available kit before performing qRT-PCR.


Effect of 2-propanol content on solute retention mechanisms determined using amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase under normal- and reversed-phase conditions

Hung-Wei Tsui, Hong-Lin Zhang, Ching-Hung Hsieh
PMID: 34087518   DOI: 10.1016/j.chroma.2021.462226

Abstract

The electrostatic interactions between chiral solutes and polysaccharide (PS)-based chiral selectors are the key to achieving chiral recognition; however, PS-based sorbents, derivatized of phenyl moieties, can exhibit considerably non-polar characteristics, and they are also useful for the separation of enantiomers in the reversed-phase mode. In this study, an immobilized amylose 3,5-dimethylphenylcarbamate-based sorbent was used to investigate the balance between electrostatic interactions and solvophobic interactions, with complementary effects on solute retention behavior when the isopropanol (IPA) concentration was altered. It was proposed that in both normal- and reversed-phase modes, information on the retention mechanisms could be obtained by observing the curvature of the logarithm of the retention factor versus the logarithm of the IPA concentration, and the slope values of the curves were related to the number of displaced IPA molecules upon solute adsorption. Using the proposed model and the two-site adsorption model, the retention behaviors of pantolactone (PL) enantiomers in both normal- and reversed-phase modes were investigated. The PL-sorbent interactions were classified into four types: electrostatic/enantioselective, electrostatic/nonselective, solvophobic/enantioselective, and solvophobic/nonselective. At IPA concentrations below 50 vol.% in n-hexane, the retention behaviors of PL were dominated by electrostatic/enantioselective sites, whereas at IPA concentrations beyond 50 vol.%, the solvophobic interactions of PL-sorbent were strengthened and mostly nonselective. By contrast, in the reversed-phase mode, a reverse in the enantiomeric elution order of PL was observed at 10 vol.% IPA, and considerably different enantioselectivity behaviors were found below and above 20 vol.%, indicating an abrupt change in the sorbent molecular environment. At IPA concentrations beyond 40 vol.%, the presence of PL-sorbent electrostatic interactions enhanced chiral recognition.


Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions

Hoang Tam Do, Patrick Franke, Sophia Volpert, Marcel Klinksiek, Max Thome, Christoph Held
PMID: 33908485   DOI: 10.1039/d1cp00005e

Abstract

Amino acids and peptides are essential components in the biochemical industry. The final products are employed in a wide range of applications and are often synthesized by fermentation and purified in a complex downstream process. One possible separation step is using an additional solvent to lower the solubility of the desired product and, thus, promote the crystallization of the particular component. Therefore, it is crucial to have accurate knowledge of the solubility of these components. In this work, the solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined. Additionally, the pH values of the saturated liquid phases were measured and the crystal structures of solid crystals were analysed using X-ray diffraction. The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction. Exceptions were found for amino acids with aromatic substituents, l-phenylalanine and l-tyrosine. The solubility of 15 amino acids and 18 peptides was successfully modelled using the equation of state PC-SAFT that used recently determined melting properties of the amino acids and peptides as input data.


Efficient Conversion of Biomass-Derived Levulinic Acid to γ-Valerolactone over Polyoxometalate@Zr-Based Metal-Organic Frameworks: The Synergistic Effect of Bro̷nsted and Lewis Acidic Sites

Jie Li, Shuaiheng Zhao, Zhen Li, Dan Liu, Yingnan Chi, Changwen Hu
PMID: 33755456   DOI: 10.1021/acs.inorgchem.1c00185

Abstract

Catalytic transformation of levulinic acid (LA) to γ-valerolactone (γ-GVL) is an important route for biomass upgradation. Because both Bro̷nsted and Lewis acidic sites are required in the cascade reaction, herein we fabricate a series of H
PW
O
@Zr-based metal-organic framework (HPW@MOF-808) by a facile impregnation method. The synthesized HPW@MOF-808 is active for the conversion of LA to γ-GVL using isopropanol as a hydrogen donor. Interestingly, with the increase in the HPW loading amount, the yield of γ-GVL increases first and then decreases, and 14%-HPW@MOF-808 gave the highest γ-GVL yield (86%). The excellent catalytic performance was ascribed to the synergistic effect between the accessible Lewis acidic Zr
sites in MOF-808 and Bro̷nsted acidic HPW sites. Based on the experimental results, a plausible reaction mechanism was proposed: the Zr
sites catalyze the transfer hydrogenation of carbonyl groups and the HPW clusters promote the esterification of LA with isopropanol and lactonization to afford γ-GVL. Moreover, HPW@MOF-808 is resistant to leaching and can be reused for five cycles without significant loss of its catalytic activity.


Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions

Mohammed Ghazwani, M Yasmin Begum, Prawez Alam, Mohammed H Alqarni, Hasan S Yusufoglu, Faiyaz Shakeel
PMID: 34073527   DOI: 10.3390/molecules26113195

Abstract

This article studies the solubility, Hansen solubility parameters (HSPs), and thermodynamic behavior of a naturally-derived bioactive thymoquinone (TQ) in different binary combinations of isopropanol (IPA) and water (H
O). The mole fraction solubilities (
) of TQ in various (IPA + H
O) compositions are measured at 298.2-318.2 K and 0.1 MPa. The HSPs of TQ, neat IPA, neat H
O, and binary (IPA + H
O) compositions free of TQ are also determined. The
data of TQ are regressed by van't Hoff, Apelblat, Yalkowsky-Roseman, Buchowski-Ksiazczak
, Jouyban-Acree, and Jouyban-Acree-van't Hoff models. The maximum and minimum
values of TQ are recorded in neat IPA (7.63 × 10
at 318.2 K) and neat H
O (8.25 × 10
at 298.2 K), respectively. The solubility of TQ is recorded as increasing with the rise in temperature and IPA mass fraction in all (IPA + H
O) mixtures, including pure IPA and pure H
O. The HSP of TQ is similar to that of pure IPA, suggesting the great potential of IPA in TQ solubilization. The maximum molecular solute-solvent interactions are found in TQ-IPA compared to TQ-H
O. A thermodynamic study indicates an endothermic and entropy-driven dissolution of TQ in all (IPA + H
O) mixtures, including pure IPA and pure H
O.


Disinfectant effectiveness against SARS-CoV-2 and influenza viruses present on human skin: model-based evaluation

Ryohei Hirose, Risa Bandou, Hiroshi Ikegaya, Naoto Watanabe, Takuma Yoshida, Tomo Daidoji, Yuji Naito, Yoshito Itoh, Takaaki Nakaya
PMID: 33901670   DOI: 10.1016/j.cmi.2021.04.009

Abstract

Disinfection effectiveness against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) on human skin remains unclear because of the hazards of viral exposure. An evaluation model, which has been previously generated using human skin obtained from forensic autopsy samples, accurately mimics in vivo skin conditions for evaluating the effectiveness of disinfection against the virus. Using this model, we evaluated disinfection effectiveness against viruses on human skin.
Ethanol (EA), isopropanol (IPA), chlorhexidine gluconate (CHG) and benzalkonium chloride (BAC) were used as target disinfectants. First, disinfectant effectiveness against SARS-CoV-2 and influenza A virus (IAV) was evaluated in vitro. Disinfectant effectiveness against SARS-CoV-2 and IAV on human skin was then evaluated by titrating viruses present on the skin after applying each disinfectant on the skin for 5-60 seconds.
Both, SARS-CoV-2 and IAV on human skin were completely inactivated within 5 seconds by 40%-80% EA and 70% IPA (log reduction values (LRVs) were >4). However, SARS-CoV-2 and IAV were barely inactivated by 20% EA (LRVs were <1). In vitro evaluation showed that, compared with EA and IPA, CHG and BAC were significantly inferior in terms of disinfection effectiveness. Conversely, the disinfection effectiveness of CHG and BAC against SARS-CoV-2 was higher on human skin than in vitro, and increased with increases in their concentration and reaction time (LRVs of 0.2% CHG/0.05% BAC were >2, and LRVs of 1.0% CHG/0.2% BAC were >2.5).
Proper hand hygiene practices using alcohol-based disinfectants such as EA/IPA effectively inactivate SARS-CoV-2 and IAV on human skin.


Bactericidal efficacy of two modified WHO-recommended alcohol-based hand rubs using two types of rub-in techniques for 15 s

M Suchomel, F Fritsch, G Kampf
PMID: 33757811   DOI: 10.1016/j.jhin.2021.03.011

Abstract

We evaluated the bactericidal efficacy of two modified WHO-recommended alcohol-based hand rubs (3 mL) after a 15-s rubbing period using two different rub-in techniques (three vs six steps). The formulation based on 80% w/w ethanol and 0.5% v/v glycerol (modified WHO I) showed a mean log
-reduction of 3.63 ± 0.87 (six steps) and 3.80 ± 0.71 (three steps) which was inferior to the reference treatment (4.27 ± 0.98; six steps). The efficacy of the formulation based on 75% w/w isopropanol and 0.5% v/v glycerol (modified WHO II) was not inferior to the reference treatment for either rub-in technique.


Measurement techniques for sulfur trioxide concentration in coal-fired flue gas: a review

Xuecheng Wu, Jianrong Wang, Chenxin Cai, Yingchun Wu, Chenghang Zheng, Yongxin Zhang, Xiang Gao
PMID: 33745055   DOI: 10.1007/s11356-021-12730-2

Abstract

Under the extensive implementation of ultra-low emission facilities, sulfur trioxide (SO
) has received increasing attention. This article reviews the measurement techniques for SO
in flue gas, which include controlled condensation method (CCM), isopropanol absorption method (IPA), salt method, tunable diode laser absorption spectroscopy (TDLAS), ultraviolet absorption spectroscopy (UVs), and Fourier transform infrared spectroscopy (FTIR). The first three methods are chemical methods, which focus on the extraction of SO
from flue gas. With highly reactive nature and relatively low concentrations, which are about 5 mg/m
even lower, achieving high-fidelity flue gas sampling and non-destructive extraction of SO
is the key to SO
measurement. The latter three methods belong to spectroscopic methods, which focus on the principle, system composition, and influencing factor analysis. With real-time response and 1-ppm detection limit, attention is attracted to spectroscopic methods on online measurement. This article comprehensively introduces the measurement techniques for SO
concentration in flue gas and presents conclusions so as to enable researchers to decide the direction of further investigation.


A versatile cis-prenyltransferase from Methanosarcina mazei catalyzes both C- and O-prenylations

Miyako Okada, Hideaki Unno, Koh-Ichi Emi, Mayuko Matsumoto, Hisashi Hemmi
PMID: 33872599   DOI: 10.1016/j.jbc.2021.100679

Abstract

Polyprenyl groups, products of isoprenoid metabolism, are utilized in peptidoglycan biosynthesis, protein N-glycosylation, and other processes. These groups are formed by cis-prenyltransferases, which use allylic prenyl pyrophosphates as prenyl-donors to catalyze the C-prenylation of the general acceptor substrate, isopentenyl pyrophosphate. Repetition of this reaction forms (Z,E-mixed)-polyprenyl pyrophosphates, which are converted later into glycosyl carrier lipids, such as undecaprenyl phosphate and dolichyl phosphate. MM_0014 from the methanogenic archaeon Methanosarcina mazei is known as a versatile cis-prenyltransferase that accepts both isopentenyl pyrophosphate and dimethylallyl pyrophosphate as acceptor substrates. To learn more about this enzyme's catalytic activity, we determined the X-ray crystal structures of MM_0014 in the presence or absence of these substrates. Surprisingly, one structure revealed a complex with O-prenylglycerol, suggesting that the enzyme catalyzed the prenylation of glycerol contained in the crystallization buffer. Further analyses confirmed that the enzyme could catalyze the O-prenylation of small alcohols, such as 2-propanol, expanding our understanding of the catalytic ability of cis-prenyltransferases.


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